molecular formula C25H35ClN2O4 B12320223 Fmoc-doda hcl

Fmoc-doda hcl

Cat. No.: B12320223
M. Wt: 463.0 g/mol
InChI Key: SQVCMAXUAUKLTO-UHFFFAOYSA-N
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Description

Fmoc-doda hydrochloride is a compound that features the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This group is commonly used in organic synthesis, particularly in the synthesis of peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS) and other applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-doda hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the desired Fmoc-protected or deprotected amine, along with byproducts such as dibenzofulvene .

Scientific Research Applications

Chemistry

Fmoc-doda hydrochloride is widely used in the synthesis of peptides and other complex molecules. Its ability to protect amine groups during synthesis allows for the sequential addition of amino acids, facilitating the creation of long peptide chains .

Biology and Medicine

In biological and medical research, Fmoc-doda hydrochloride is used to create peptide-based hydrogels. These hydrogels have applications in drug delivery, tissue engineering, and as scaffolds for cell culture .

Industry

In industrial applications, Fmoc-doda hydrochloride is used in the production of pharmaceuticals and other biologically active compounds. Its role in peptide synthesis makes it a valuable tool for creating complex molecules with high precision .

Mechanism of Action

The mechanism of action of Fmoc-doda hydrochloride involves the protection and deprotection of amine groups. The Fmoc group is introduced to an amine through nucleophilic substitution, forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Fmoc group is then removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-butyloxycarbonyl) Group: Another common protecting group used in peptide synthesis.

    Cbz (carbobenzyloxy) Group: An older protecting group that is removed through hydrogenolysis.

Uniqueness

Fmoc-doda hydrochloride is unique in its base-labile nature, allowing for mild deprotection conditions that do not affect other acid-sensitive groups in the molecule. This makes it particularly valuable in the synthesis of complex peptides and other biologically active compounds .

Properties

Molecular Formula

C25H35ClN2O4

Molecular Weight

463.0 g/mol

IUPAC Name

3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]butoxy]propylazanium;chloride

InChI

InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H

InChI Key

SQVCMAXUAUKLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCC[NH3+].[Cl-]

Origin of Product

United States

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